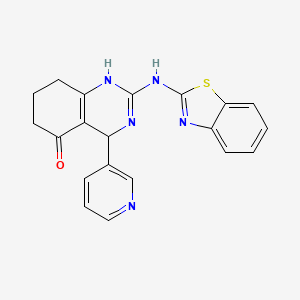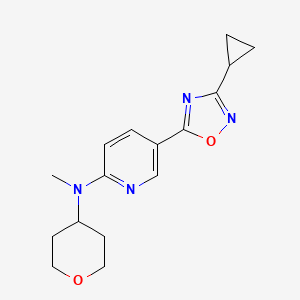![molecular formula C18H17N3O3 B4118402 1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4118402.png)
1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
説明
1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, also known as BHPP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BHPP belongs to the class of tetrahydropyrrolo[3,4-c]pyrazoles, which have been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
作用機序
The mechanism of action of 1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and viral replication. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Finally, this compound has been found to inhibit the replication of several viruses, including hepatitis C virus, by targeting viral protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines in vitro and in animal models of inflammation. Additionally, this compound has been shown to inhibit viral replication in vitro and in animal models of viral infection.
実験室実験の利点と制限
1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and good yields. This compound has also been shown to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, the effects of this compound on normal cells and tissues need to be further investigated to determine its safety and potential side effects.
将来の方向性
There are several future directions for research on 1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione. One area of research is to investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is to elucidate its mechanism of action and identify its molecular targets. Finally, the development of new synthetic methods for this compound and its analogs could lead to the discovery of more potent and selective compounds with therapeutic potential.
科学的研究の応用
1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. Several studies have investigated the anticancer properties of this compound, showing that it inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in animal models. Additionally, this compound has been found to have antiviral activity against several viruses, including hepatitis C virus and influenza A virus.
特性
IUPAC Name |
1-benzyl-3-(4-hydroxyphenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-13-8-6-12(7-9-13)15-14-16(18(24)19-17(14)23)21(20-15)10-11-4-2-1-3-5-11/h1-9,14-16,20,22H,10H2,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIXBCZMIORAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=C(C=C4)O)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![diethyl 3-methyl-5-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118330.png)

![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4118336.png)
![N-(4-acetylphenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4118343.png)
![N-1-adamantyl-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4118355.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(diphenylmethyl)-1-piperazinecarbothioamide](/img/structure/B4118356.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4118358.png)
![N-benzyl-3-chloro-4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4118370.png)
![[(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B4118375.png)
![N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4118393.png)
![2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118406.png)
